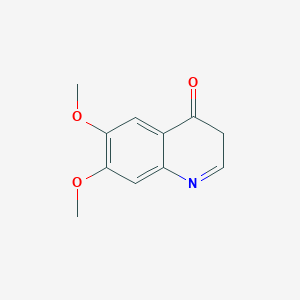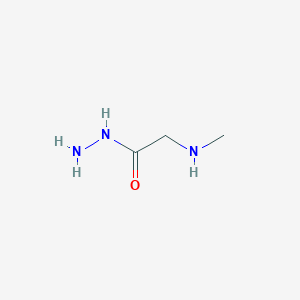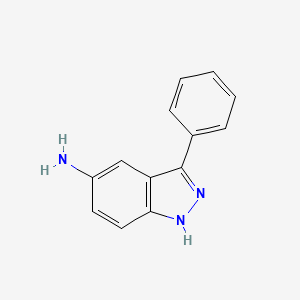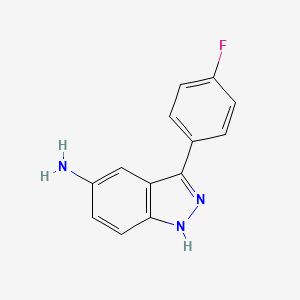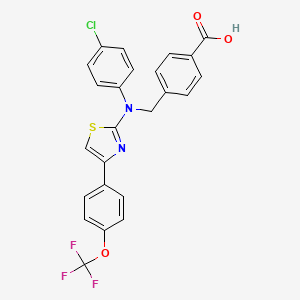
3,6-Difluoropyrazine-2-carbonitrile
Overview
Description
3,6-Difluoropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HF2N3 It is a derivative of pyrazine, characterized by the presence of two fluorine atoms at the 3 and 6 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoropyrazine-2-carbonitrile typically involves multiple steps starting from commercially available 2-aminopyrazine. One common synthetic route includes the following steps:
Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.
Bromination: The intermediate undergoes bromination.
Palladium-Catalyzed Cyanation: A palladium-catalyzed reaction introduces the nitrile group.
Sandmeyer Diazotization/Chlorination: This step completes the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrazines.
Hydrolysis Products: Amides or carboxylic acids.
Oxidation Products: Oxidized derivatives of pyrazine.
Reduction Products: Reduced forms of the nitrile group.
Scientific Research Applications
3,6-Difluoropyrazine-2-carbonitrile is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of antiviral drugs such as favipiravir.
Industry: In the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,6-Difluoropyrazine-2-carbonitrile, particularly in its role as a precursor to favipiravir, involves its conversion to active metabolites that inhibit viral RNA-dependent RNA polymerase. This inhibition prevents the replication of RNA viruses, making it effective against a range of viral infections .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloropyrazine-2-carbonitrile
- 3,6-Dibromopyrazine-2-carbonitrile
- 3,6-Difluoropyrazine-2-carboxamide
Uniqueness
3,6-Difluoropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
3,6-difluoropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECIHYIQJRNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627392 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-28-3 | |
| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,6-Difluoropyrazine-2-carbonitrile in the synthesis of Favipiravir?
A1: this compound serves as a crucial intermediate in the efficient four-step synthesis of Favipiravir outlined in the research. [] The researchers synthesized this compound by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, using tetrabutyl-ammonium bromide as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). This simplified method contributes to a higher overall molar yield (65%) compared to previous six-step protocols. []
Q2: What purification method was developed for the isolation of this compound?
A2: The researchers developed a straightforward purification method for this compound. This involved the formation of a dicyclohexylamine salt of the compound, followed by neutralization using hydrogen peroxide. [] This purification strategy facilitates the removal of impurities and enhances the overall yield of the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
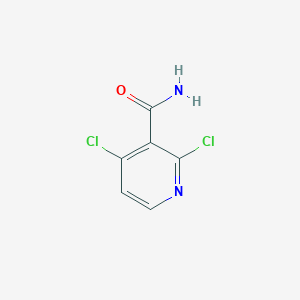
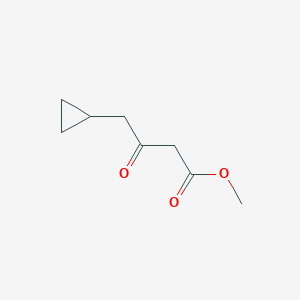
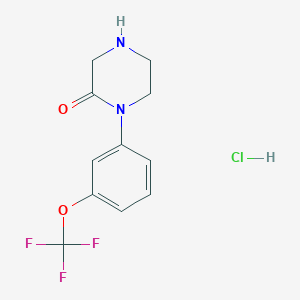


![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
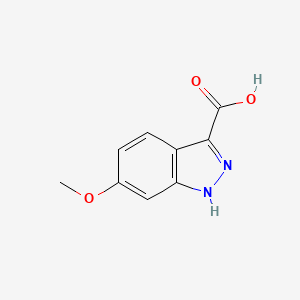
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)
